molecular formula C8H16O6 B12701841 2,4-Di-O-methyl-D-glucose CAS No. 19887-43-5

2,4-Di-O-methyl-D-glucose

Cat. No.: B12701841
CAS No.: 19887-43-5
M. Wt: 208.21 g/mol
InChI Key: UITMJPZVJJKFBV-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the 2nd and 4th positions are replaced by methoxy groups. This modification alters the chemical properties of the glucose molecule, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-O-methyl-D-glucose typically involves the selective methylation of D-glucose. One common method is the methylation of glucose using dimethyl sulfate in a basic solution, followed by hydrolysis to yield the desired product . Another approach involves the use of methyl iodide and silver oxide in N,N-dimethylmethanamide solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-O-methyl-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Di-O-methyl-D-glucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di-O-methyl-D-glucose involves its interaction with specific molecular targets and pathways. The methoxy groups at the 2nd and 4th positions influence the compound’s reactivity and binding affinity to enzymes and receptors. This can affect various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-O-methyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective reactivity and binding are required.

Properties

CAS No.

19887-43-5

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal

InChI

InChI=1S/C8H16O6/c1-13-6(4-10)7(12)8(14-2)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1

InChI Key

UITMJPZVJJKFBV-ULAWRXDQSA-N

Isomeric SMILES

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)O

Canonical SMILES

COC(C=O)C(C(C(CO)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.